

Introduction: A Multifaceted Aromatic Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isobutyl anthranilate*

Cat. No.: B1582101

[Get Quote](#)

Isobutyl anthranilate (CAS No. 7779-77-3), the ester of anthranilic acid and isobutanol, is a significant compound in the flavor and fragrance industries.^{[1][2][3]} Characterized by its sweet, fruity, grape-like aroma, it is a key component in creating berry and floral notes.^{[1][4]} From a regulatory standpoint, its designation as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent underscores its long history of use in food products.^{[5][6]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) further supports this, stating there is "No safety concern at current levels of intake when used as a flavouring agent".^{[7][8]} However, for researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile, particularly concerning direct handling and occupational exposure, is paramount. This guide provides a detailed analysis of the toxicological and safety data for **isobutyl anthranilate**, moving beyond its application in flavor to address the core hazards relevant to a laboratory and manufacturing environment.

Physicochemical Characteristics

Understanding the physical and chemical properties of a substance is the foundation of any robust safety assessment. These properties influence its behavior, potential for exposure, and interaction with biological systems.

Property	Value	Source
CAS Number	7779-77-3	[1] [7]
Molecular Formula	C11H15NO2	[7]
Molecular Weight	193.24 g/mol	[7]
Appearance	Brown liquid	[2] [7]
Boiling Point	156-157 °C at 13.5 mmHg (approx. 313-315 °F)	[7]
Density	1.057 - 1.063 g/cm³	[7]
Solubility	Insoluble in water	[2] [7]
Flash Point	100 °C (212 °F)	[1]

Toxicological Profile: A Hazard-Based Analysis

While deemed safe for ingestion at low concentrations found in food, **isobutyl anthranilate** presents several hazards upon direct contact, which are critical for risk assessment in a laboratory or industrial setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.[\[9\]](#)

Hazard Class	GHS Classification	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction

Source: Safety Data Sheet[\[9\]](#)

Acute Toxicity

The classification as "Harmful if swallowed" (H302) indicates moderate acute oral toxicity. While specific LD50 values are not readily available in the provided search results, this classification suggests that ingestion of significant quantities could be harmful. First aid measures for ingestion include rinsing the mouth and seeking medical attention, but importantly, not inducing vomiting.[7][9]

Dermal and Ocular Irritation

Direct contact with **isobutyl anthranilate** can cause significant irritation.

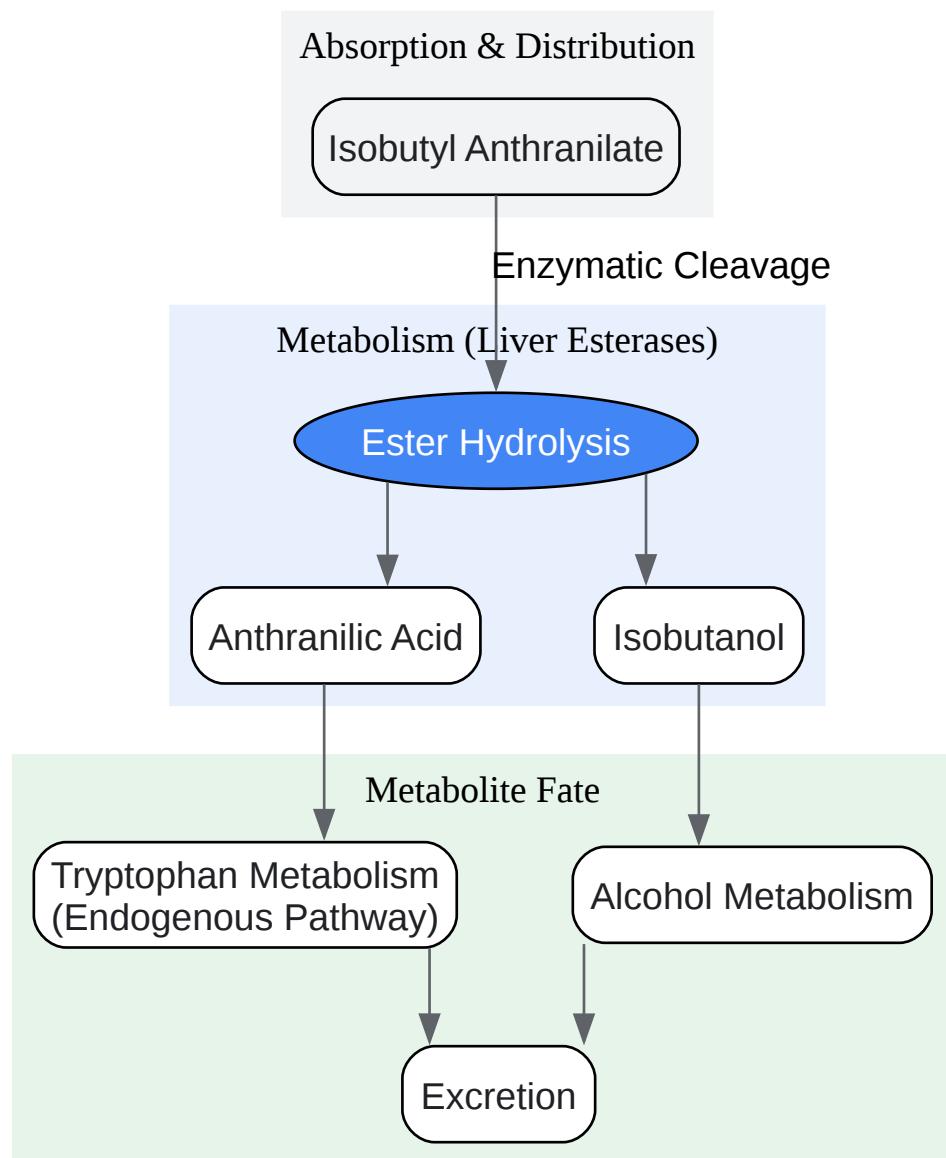
- Skin Irritation (H315): As a Category 2 skin irritant, the substance can cause inflammation, redness, and discomfort upon contact.[9] This necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) during handling to prevent direct exposure.[9][10]
- Eye Irritation (H319): It is also classified as a serious eye irritant.[9] Contact with the eyes can lead to pain, redness, and potential damage if not addressed immediately. Standard laboratory practice dictates the mandatory use of safety glasses with side shields or goggles whenever handling this chemical.[10] In case of contact, copious rinsing with fresh water for at least 10 minutes is the recommended first aid measure.[9]

Skin Sensitization: The Primary Immunological Hazard

The most significant toxicological concern for handlers of neat or highly concentrated **isobutyl anthranilate** is its potential to act as a skin sensitizer (H317).[9]

- Mechanism of Sensitization: A chemical sensitizer is a substance that, after initial exposure(s), can elicit an allergic response upon subsequent contact, even at very low concentrations. This process involves an immune system response. The initial induction phase may be asymptomatic, but once an individual is sensitized, the elicitation phase (allergic contact dermatitis) can be severe.
- Causality and Risk Management: The potential for sensitization is the primary driver for stringent handling protocols. The risk of inducing sensitization is directly related to both the concentration of the chemical and the frequency of exposure.[11] Therefore, minimizing all skin contact through the consistent use of personal protective equipment (PPE) is not just a recommendation but a critical control measure. Should skin irritation or a rash occur, it is crucial to seek medical advice.[9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity


Authoritative reviews and safety data sheets conclude that **isobutyl anthranilate** is not classified as a mutagen, carcinogen, or reproductive toxicant.^[9] This is a critical piece of data for long-term risk assessment, suggesting that with proper controls to mitigate acute and sensitization hazards, the risk of chronic systemic effects is low.

Toxicokinetics and Metabolism: The Rationale for Low Systemic Toxicity

The low concern for systemic toxicity (carcinogenicity, reproductive toxicity) can be mechanistically understood through the compound's metabolic pathway. As an ester, **isobutyl anthranilate** is readily metabolized by the body.^[12]

- Hydrolysis: The primary metabolic route is enzymatic hydrolysis, catalyzed by esterase enzymes present in the liver and other tissues.^[13] This reaction cleaves the ester bond, breaking the molecule down into its constituent parts: anthranilic acid and isobutanol.^[2]
- Metabolite Fate: Both metabolites are well-understood substances.
 - Anthranilic Acid: A normal metabolite in humans, involved in the tryptophan metabolism pathway.^{[2][13]} It is readily processed and excreted.
 - Isobutanol: A simple alcohol that is metabolized and eliminated through established pathways.

This rapid and efficient hydrolysis into endogenous or easily managed metabolites explains why **isobutyl anthranilate** does not tend to accumulate and is not associated with long-term systemic toxicity when ingested at the low levels typical of a flavoring agent.

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of **Isobutyl Anthranilate**.

Experimental Protocol: Assessing Skin Sensitization Potential

To ensure that protocols are self-validating, a clear methodology with defined endpoints and controls is essential. The Murine Local Lymph Node Assay (LLNA) is the benchmark *in vivo* method for determining the skin sensitization potential of a chemical.

Methodology: Murine Local Lymph Node Assay (LLNA)

- Objective: To determine if a test chemical has the potential to cause skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.
- Animal Model: CBA/J or CBA/Ca mice are typically used.
- Procedure:
 1. Group Allocation: A minimum of four animals per group are used. Three groups are treated with different concentrations of the test article (e.g., **isobutyl anthranilate** in a suitable vehicle like acetone/olive oil) and one group receives the vehicle alone (Negative Control).
 2. Topical Application: For three consecutive days (Days 1, 2, 3), a defined volume (e.g., 25 μ L) of the test article solution or vehicle is applied to the dorsal surface of each ear.
 3. Rest Period: Animals are left untreated on Days 4 and 5.
 4. Proliferation Measurement (Day 6):
 - A solution of 3 H-methyl thymidine (a radiolabelled DNA precursor) is injected intravenously.
 - After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
 - A single-cell suspension of lymph node cells is prepared and incubated overnight to precipitate the DNA.
 5. Quantification: The amount of incorporated radiolabel is measured using a β -scintillation counter, quantified as Disintegrations Per Minute (DPM).
- Data Analysis & Interpretation:
 - The mean DPM per test group is calculated.
 - A Stimulation Index (SI) is calculated for each concentration group: $SI = \text{Mean DPM of Test Group} / \text{Mean DPM of Vehicle Control Group}$.

- Self-Validation Criterion: A substance is classified as a sensitizer if at one or more test concentrations, the Stimulation Index (SI) is ≥ 3 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. isobutyl anthranilate, 7779-77-3 [thegoodsentscompany.com]
- 2. Buy Isobutyl anthranilate (EVT-299231) | 7779-77-3 [evitachem.com]
- 3. parchem.com [parchem.com]
- 4. Showing Compound Isobutyl anthranilate (FDB013696) - FooDB [foodb.ca]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. Isobutyl anthranilate | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JECFA Evaluations-ISOBUTYL ANTHRANILATE- [inchem.org]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Multifaceted Aromatic Ester]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582101#isobutyl-anthraniate-safety-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com